molecular formula C23H30N6O3 B2943101 8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 674356-25-3

8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2943101
CAS No.: 674356-25-3
M. Wt: 438.532
InChI Key: KQGJBPUUQXNDKE-UHFFFAOYSA-N
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Description

8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound known for its diverse applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common route includes the alkylation of a purine derivative with a benzylpiperazine intermediate under controlled conditions. The reaction conditions often involve the use of organic solvents such as methanol or dichloromethane, and catalysts like sodium cyanoborohydride to facilitate the reductive amination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often incorporating advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and purine core play crucial roles in binding to these targets, modulating their activity and influencing biological pathways. This interaction can lead to various physiological effects, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart is its unique combination of functional groups and structural motifs, which confer distinct reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O3/c1-16(17(2)30)29-19(24-21-20(29)22(31)26(4)23(32)25(21)3)15-28-12-10-27(11-13-28)14-18-8-6-5-7-9-18/h5-9,16H,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGJBPUUQXNDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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